

4-Methoxy-3,5-dimethylaniline: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: 4-Methoxy-3,5-dimethylaniline

Cat. No.: B181746

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3,5-dimethylaniline, a substituted aniline, is a valuable and versatile building block in organic synthesis. Its unique structural features, including the electron-donating methoxy and methyl groups on the aromatic ring, impart specific reactivity and properties that make it an attractive starting material for the synthesis of a wide range of complex organic molecules. This guide provides a comprehensive overview of the properties, synthesis, and key applications of **4-methoxy-3,5-dimethylaniline**, with a focus on its utility in the development of pharmaceuticals and other functional organic materials.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective utilization in synthesis. The key properties of **4-methoxy-3,5-dimethylaniline** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₃ NO	--INVALID-LINK--
Molecular Weight	151.21 g/mol	--INVALID-LINK--
CAS Number	39785-37-0	--INVALID-LINK--
Appearance	Not specified, likely a solid or liquid	-
Melting Point	Not specified	-
Boiling Point	Not specified	-
Solubility	Not specified	-
pKa	Not specified	-

Spectral Data Summary

Spectrum Type	Key Peaks/Signals
¹ H NMR	Signals corresponding to aromatic protons, methoxy protons, and methyl protons.
¹³ C NMR	Signals for aromatic carbons, methoxy carbon, and methyl carbons.
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z 151.

Synthesis of 4-Methoxy-3,5-dimethylaniline

The synthesis of **4-methoxy-3,5-dimethylaniline** can be achieved through various synthetic routes. One common method involves the reduction of a corresponding nitroaromatic precursor.

Experimental Protocol: Synthesis via Reduction of 5-methoxy-1,3-dimethyl-2-nitrobenzene

This procedure outlines the reduction of 5-methoxy-1,3-dimethyl-2-nitrobenzene to afford **4-methoxy-3,5-dimethylaniline**.

Materials:

- 5-methoxy-1,3-dimethyl-2-nitrobenzene
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Ethanol (EtOH)
- 2N Sodium hydroxide (NaOH) solution
- Dichloromethane (CH_2Cl_2)
- Anhydrous magnesium sulfate (MgSO_4)
- Ice

Procedure:

- To a solution of 5-methoxy-1,3-dimethyl-2-nitrobenzene (1.81 g, 10 mmol) in ethanol (20 mL), add tin(II) chloride dihydrate (11.51 g, 50 mmol).
- Reflux the reaction mixture overnight.
- After cooling, add ice to the reaction mixture.
- Basify the mixture with 2N NaOH solution.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Extract the aqueous solution with dichloromethane (4 x 30 mL).
- Combine the organic layers, dry over anhydrous MgSO_4 , and remove the solvent under reduced pressure.
- Purify the residue by silica gel column chromatography using CH_2Cl_2 as the eluent to obtain **4-methoxy-3,5-dimethylaniline**.

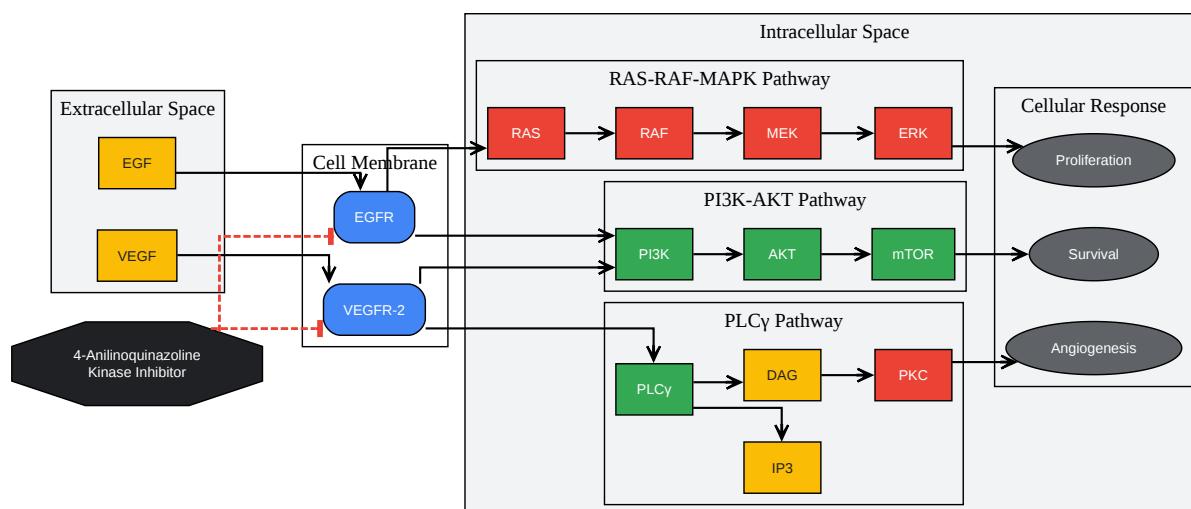
Applications in Organic Synthesis

4-Methoxy-3,5-dimethylaniline serves as a key intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and dye industries.

Synthesis of Kinase Inhibitors

Substituted anilines are crucial components of many kinase inhibitors used in cancer therapy. The 4-anilinoquinazoline scaffold is a well-established pharmacophore that targets receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).^{[1][2][3]} These receptors are key players in signaling pathways that regulate cell proliferation, survival, and angiogenesis, processes that are often dysregulated in cancer.^[4]

Signaling Pathway of EGFR and VEGFR-2 Inhibition



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Caption: EGFR and VEGFR-2 signaling pathways and their inhibition.

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol describes a general procedure for the synthesis of a 4-anilinoquinazoline derivative from a 4-chloroquinazoline precursor and **4-methoxy-3,5-dimethylaniline**.

Materials:

- 4-Chloro-6,7-dimethoxyquinazoline
- **4-Methoxy-3,5-dimethylaniline**
- Isopropanol
- Concentrated HCl

Procedure:

- A mixture of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and **4-methoxy-3,5-dimethylaniline** (1.1 eq) in isopropanol is heated to reflux.
- A few drops of concentrated HCl can be added as a catalyst.
- The reaction is monitored by TLC.
- Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
- The product is washed with cold isopropanol and dried.
- Further purification can be achieved by recrystallization or column chromatography.

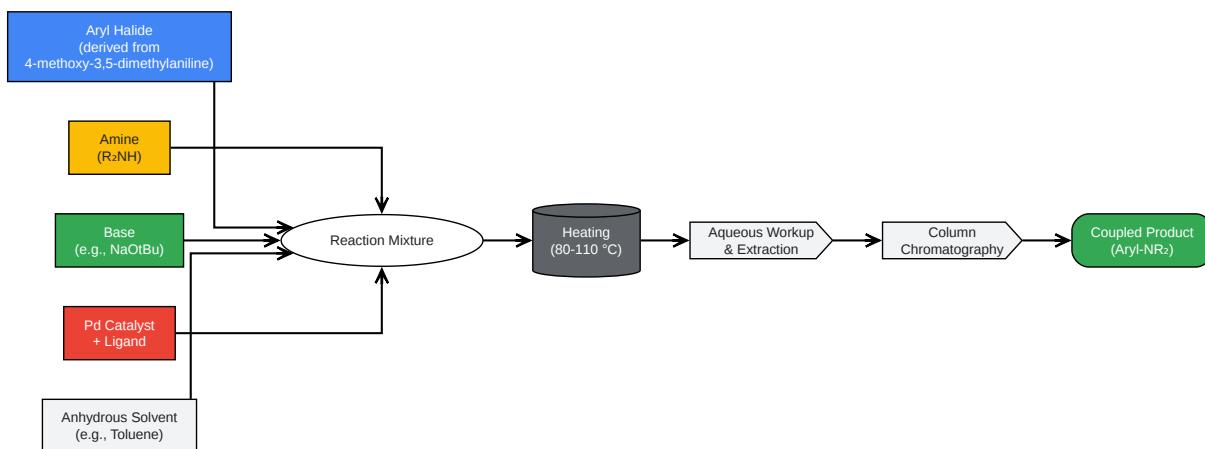
Representative Reaction Data for Anilinoquinazoline Synthesis

Aniline Derivative	Coupling Partner	Catalyst	Solvent	Yield (%)	Reference
Substituted Anilines	4-Chloro-6,7-dimethoxyquinazoline	HCl (cat.)	Isopropanol	21 (overall)	[2]

Cross-Coupling Reactions

4-Methoxy-3,5-dimethylaniline can be a versatile partner in various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, after appropriate functionalization (e.g., conversion to an aryl halide). These reactions are fundamental in constructing complex molecular architectures.

Buchwald-Hartwig Amination Workflow



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Caption: General workflow for a Buchwald-Hartwig amination reaction.

Experimental Protocol: General Buchwald-Hartwig Amination

Materials:

- Aryl halide (derived from **4-methoxy-3,5-dimethylaniline**) (1.0 eq)
- Amine (1.2 eq)
- Palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$) (1-5 mol%)
- Phosphine ligand (e.g., XPhos, SPhos) (2-10 mol%)
- Strong base (e.g., NaOtBu) (1.4 eq)
- Anhydrous toluene

Procedure:

- To an oven-dried Schlenk tube, add the aryl halide, amine, base, palladium precatalyst, and ligand.
- Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
- Add anhydrous toluene via syringe.
- Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.
- After cooling, quench the reaction with water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

Diazotization and Azo-Coupling Reactions

The primary amino group of **4-methoxy-3,5-dimethylaniline** can be readily converted to a diazonium salt, which is a highly versatile intermediate for the synthesis of azo dyes and other functionalized aromatic compounds through Sandmeyer-type reactions.

Experimental Protocol: General Diazotization and Azo Coupling

Materials:

- **4-Methoxy-3,5-dimethylaniline**
- Hydrochloric acid (HCl)
- Sodium nitrite (NaNO₂)
- Coupling agent (e.g., N,N-dimethylaniline, 2-naphthol)
- Sodium hydroxide (NaOH)
- Ice

Procedure:

- Dissolve **4-methoxy-3,5-dimethylaniline** in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice bath.
- Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
- Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
- In a separate beaker, dissolve the coupling agent in a basic or acidic solution as required and cool to 0-5 °C.
- Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.
- Adjust the pH to promote the coupling reaction.

- The resulting azo dye often precipitates from the solution and can be collected by filtration, washed with water, and dried.

Conclusion

4-Methoxy-3,5-dimethylaniline is a valuable and adaptable building block for organic synthesis. Its utility is particularly evident in the construction of biologically active molecules, such as kinase inhibitors, and in the synthesis of functional materials like azo dyes. The experimental protocols and reaction data provided in this guide offer a solid foundation for researchers to explore the full potential of this versatile intermediate in their synthetic endeavors. The continued exploration of reactions involving **4-methoxy-3,5-dimethylaniline** is expected to lead to the discovery of novel compounds with significant applications in medicine, materials science, and beyond.

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